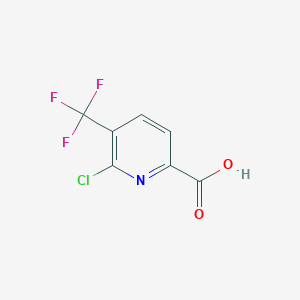

6-Chloro-5-(trifluoromethyl)picolinic acid

Übersicht

Beschreibung

6-Chloro-5-(trifluoromethyl)picolinic acid is a chemical compound with the molecular formula C7H3ClF3NO2 and a molecular weight of 225.55 g/mol It is a derivative of picolinic acid, characterized by the presence of a chlorine atom at the 6th position and a trifluoromethyl group at the 5th position on the pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-5-(trifluoromethyl)picolinic acid typically involves the chlorination and trifluoromethylation of picolinic acid derivatives. One common method includes the reaction of 6-chloropicolinic acid with trifluoromethylating agents under controlled conditions . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and trifluoromethylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Analyse Chemischer Reaktionen

Substitution Reactions

The chlorine atom at position 6 undergoes nucleophilic aromatic substitution (NAS) under controlled conditions. The electron-withdrawing trifluoromethyl group at position 5 activates the pyridine ring toward such reactions.

Mechanistic Insight :

The trifluoromethyl group enhances the electrophilicity of the pyridine ring, facilitating attack by nucleophiles at the para position (C6). Steric hindrance from the CF₃ group limits reactivity at adjacent positions .

Hydrolysis of Precursor Esters

The compound is often synthesized via hydrolysis of its methyl ester derivative.

Synthetic Utility :

This route avoids harsh oxidation conditions and provides high-purity product .

Decarboxylation

Controlled thermal decarboxylation removes the carboxylic acid group, forming derivatives with retained halogenation.

Limitations :

Decarboxylation requires careful temperature control to avoid decomposition of the CF₃ group .

Derivatization of the Carboxylic Acid Group

The carboxylic acid moiety participates in standard transformations:

Comparative Reactivity with Analogues

The substitution pattern critically influences reactivity:

| Compound | Structure | Reactivity Toward NAS | Notes |

|---|---|---|---|

| 6-Chloro-4-(trifluoromethyl)picolinic acid | Cl at C6, CF₃ at C4 | Lower reactivity | Steric hindrance from C4 CF₃ reduces NAS rates. |

| 5-Chloro-6-(trifluoromethyl)picolinic acid | Cl at C5, CF₃ at C6 | Moderate reactivity | CF₃ at C6 deactivates the ring less effectively. |

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

6-Chloro-5-(trifluoromethyl)picolinic acid serves as a key intermediate in the synthesis of various pharmaceutical agents. Its derivatives have been explored for their potential as:

- GPR119 Modulators : Compounds derived from this acid are being studied for their role in modulating GPR119, a receptor involved in glucose metabolism and insulin secretion, which could be beneficial for diabetes treatment .

- Kinase Inhibitors : Research indicates that derivatives of this compound can act as inhibitors for kinases such as CDK4 and CDK6, which are critical targets in cancer therapy .

Agrochemical Applications

The compound is also significant in the field of agrochemicals:

- Herbicides : Its derivatives have been developed as herbicides due to their ability to inhibit specific plant growth processes. For instance, the trifluoromethyl group enhances the biological activity of the compounds, making them effective against a range of weeds .

Case Study 1: GPR119 Modulation

A study demonstrated that a derivative of this compound exhibited potent GPR119 agonist activity, leading to increased insulin secretion in vitro. This suggests potential therapeutic applications in managing type 2 diabetes .

Case Study 2: Cancer Treatment

Another research effort focused on the synthesis of kinase inhibitors from this compound. The study highlighted how modifications to the picolinic acid structure could yield compounds with selective inhibitory activity against CDK4/6, showing promise for targeted cancer therapies .

Comparative Data Table

Wirkmechanismus

The mechanism of action of 6-Chloro-5-(trifluoromethyl)picolinic acid involves its interaction with specific molecular targets. For instance, it can bind to zinc finger proteins, altering their structure and disrupting zinc binding, which inhibits their function . This mechanism is of particular interest in the development of therapeutic agents targeting zinc finger proteins.

Vergleich Mit ähnlichen Verbindungen

5-(Trifluoromethyl)pyridine-2-carboxylic acid: Similar in structure but lacks the chlorine atom at the 6th position.

3-Chloro-5-(trifluoromethyl)picolinic acid: Similar but with the chlorine atom at the 3rd position instead of the 6th.

Uniqueness: 6-Chloro-5-(trifluoromethyl)picolinic acid is unique due to the specific positioning of the chlorine and trifluoromethyl groups, which confer distinct chemical properties and reactivity compared to its analogs .

Biologische Aktivität

6-Chloro-5-(trifluoromethyl)picolinic acid (C₇H₃ClF₃NO₂) is a picolinic acid derivative notable for its diverse biological activities. This compound is characterized by a chloro group and a trifluoromethyl group, which enhance its lipophilicity and potential bioactivity. This article delves into the biological activity of this compound, highlighting its pharmacological implications, potential applications, and relevant research findings.

- Molecular Weight : 225.55 g/mol

- Log P : -5.86 cm/s (indicating higher affinity for lipids)

- Solubility : High in organic solvents; moderate stability under standard conditions

These physicochemical properties suggest that this compound could have significant interactions within biological systems, influencing its activity.

Herbicidal Potential

Research indicates that this compound may serve as an effective herbicide due to its ability to inhibit specific enzymes involved in plant growth. The trifluoromethyl group enhances the compound's lipophilicity, potentially improving membrane permeability and bioactivity in plant systems.

Antimicrobial Properties

In addition to its herbicidal potential, studies suggest that this compound may possess antimicrobial properties. The inhibition of certain microbial enzymes could make it a candidate for pharmaceutical applications, particularly in developing new antimicrobial agents.

Enzyme Inhibition Studies

Investigations into the enzyme inhibition capabilities of this compound have focused on cytochrome P450 enzymes, specifically CYP2D6 and CYP3A4. These enzymes are crucial in drug metabolism. However, studies revealed no significant inhibitory activity against these enzymes, indicating that the compound may not substantially impact the metabolism of co-administered drugs through this pathway.

The proposed mechanism of action involves interactions with specific biological receptors and enzymes. The unique combination of functional groups in this compound is believed to facilitate these interactions, leading to inhibitory effects on plant growth or microbial activity. Further research is necessary to elucidate these mechanisms and determine effective concentrations for practical applications.

Comparative Analysis with Similar Compounds

The following table summarizes compounds structurally similar to this compound, highlighting their CAS numbers and similarity indices:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 6-Chloro-3-(trifluoromethyl)pyridine-2-carboxylic acid | 796090-24-9 | 0.84 |

| 6-Chloro-5-methylpyridine-2-carboxylic acid | 1166828-13-2 | 0.82 |

| Methyl 6-chloro-3-(trifluoromethyl)picolinate | 1416354-40-9 | 0.78 |

| 5-(Trifluoromethyl)picolinic acid | 80194-69-0 | 0.84 |

| 4-(Trifluoromethyl)picolinic acid | 588702-62-9 | 0.79 |

The structural differences among these compounds influence their respective biological activities and potential applications.

Eigenschaften

IUPAC Name |

6-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF3NO2/c8-5-3(7(9,10)11)1-2-4(12-5)6(13)14/h1-2H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPQPJHRYVXXZTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C(F)(F)F)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70743795 | |

| Record name | 6-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70743795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

855915-21-8 | |

| Record name | 6-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70743795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.